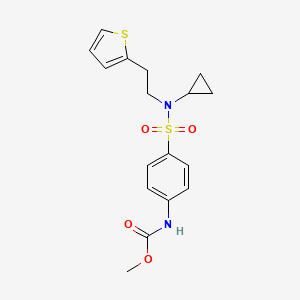

methyl (4-(N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound featuring a carbamate group, a sulfamoyl group, and a thiophene ring

Properties

IUPAC Name |

methyl N-[4-[cyclopropyl(2-thiophen-2-ylethyl)sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-23-17(20)18-13-4-8-16(9-5-13)25(21,22)19(14-6-7-14)11-10-15-3-2-12-24-15/h2-5,8-9,12,14H,6-7,10-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCCYYMHPUCMHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:

Formation of the sulfamoyl intermediate: This step involves the reaction of cyclopropylamine with 2-(thiophen-2-yl)ethyl chloride to form N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)amine.

Sulfonation: The intermediate is then reacted with sulfonyl chloride to introduce the sulfamoyl group, yielding N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)sulfamoyl chloride.

Coupling with phenyl carbamate: The final step involves the reaction of the sulfamoyl chloride with methyl 4-aminophenylcarbamate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Methyl (4-(N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of methyl (4-(N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Thiophene derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.

Carbamate derivatives: Compounds like carbaryl and fenobucarb, which contain carbamate groups, are used as insecticides and have similar chemical reactivity.

Uniqueness

Methyl (4-(N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds steric hindrance, potentially enhancing its selectivity for certain biological targets.

Q & A

Q. What synthetic methodologies are recommended for preparing methyl (4-(N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate?

A stepwise approach is advised:

Sulfamoyl Group Introduction : React 4-aminophenyl carbamate with sulfamoyl chloride derivatives under inert conditions.

N-Substitution : Introduce cyclopropyl and thiophen-2-yl-ethyl groups via nucleophilic substitution, using bases like triethylamine to deprotonate intermediates.

Carbamate Formation : Treat the intermediate with methyl chloroformate in anhydrous dichloromethane .

Critical Note: Monitor reaction progress via TLC and optimize stoichiometry to avoid side products (e.g., over-substitution).

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

- NMR Spectroscopy : Confirm regiochemistry of sulfamoyl and carbamate groups (e.g., H NMR for cyclopropyl protons at δ 0.5–1.2 ppm; C NMR for carbamate carbonyl at ~155 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H] for CHNOS: 397.09).

- X-ray Crystallography : Resolve conformational ambiguities, especially for disordered cyclopropyl or thiophene moieties .

Advanced Research Questions

Q. How to design stability studies to evaluate degradation pathways under physiological conditions?

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 72 hours. Analyze degradation products via LC-MS to identify hydrolysis-prone sites (e.g., carbamate or sulfonamide bonds) .

- Light/Heat Stress : Expose to UV (254 nm) and 40°C for 48 hours. Compare degradation kinetics using Arrhenius modeling .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Dose-Response Profiling : Test across a wide concentration range (nM–μM) to differentiate specific inhibition from nonspecific toxicity.

- Off-Target Screening : Use kinase/GPCR panels to identify confounding interactions.

- Structural Analog Comparison : Synthesize derivatives lacking the thiophene or cyclopropyl group to isolate pharmacophoric elements .

Q. How to assess environmental fate using computational and experimental models?

Q. What methodologies validate enantiomeric purity if chiral centers are present?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol gradients.

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated data to confirm absolute configuration .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.